Cas no 1740-19-8 (Dehydroabietic acid)

Dehydroabietic acid is a diterpenoid compound derived from rosin, primarily obtained through the dehydrogenation of abietic acid. It is characterized by its aromatic structure and stability, making it valuable in various industrial applications. Key advantages include its role as a versatile intermediate in the synthesis of specialty chemicals, such as resins, adhesives, and coatings, where its rigid molecular structure enhances thermal and oxidative resistance. Additionally, it exhibits antimicrobial properties, broadening its utility in preservative formulations. Its low toxicity and biodegradability further support its use in environmentally sensitive applications. Dehydroabietic acid is also studied for potential pharmaceutical uses due to its bioactive properties.
Dehydroabietic acid structure
Dehydroabietic acid structure
Product Name:Dehydroabietic acid
CAS No:1740-19-8
MF:C20H28O2
MW:300.435126304626
MDL:MFCD09839012
CID:140649
PubChem ID:94391
Update Time:2025-06-07

Dehydroabietic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)-
    • Dehydroabietlc acid
    • 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(...
    • Dehydroabieticacid
    • 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
    • Abieta-8,11,13-trien-18-oic acid,Dehydroabietate
    • (+)-Dehydroabietic acid
    • Abieta-8,11,13-trien-18-oic acid
    • (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
    • [ "" ]
    • NSC 2952
    • Dehydroabietate
    • dehydro-abieticaci
    • 8,11,13-Abietatriene-18-oic acid
    • 1-PHENANTHRENECARBOXYLICACID,1,2,
    • abieta-8(14),9(11),12-trien-18-oic acid
    • Abieta-8(14),9(11),12-triene-18-oic acid
    • [1R-(1α,4a
    • DEHYDROABIETIC ACID
    • Abietic acid, dehydro-
    • (-)-Dehydroabietic acid
    • 0S5XP6S3AU
    • NSC2952
    • Isopropyl podoca
    • Isopropyl podocarpa-8,11,13-trien-15-oic acid
    • MFCD09839012
    • HY-N6869
    • S3226
    • (1R,4aS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
    • EINECS 217-102-8
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,4abeta,10aalpha))-
    • rel-(1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylicacid
    • Podocarpa-8,11,13-trien-15-oic acid, 13-isopropyl-
    • A881721
    • 6980-63-8
    • 1-Phenanthrenecarboxylic acid,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
    • 13-Isopropylpodocarpa-8,11,13-trien-15-oic acid
    • FT-0633812
    • NS00010328
    • Dehydroabietic acid, >=95% (LC/MS-ELSD)
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
    • AC-34629
    • 1,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
    • 1740-19-8
    • (+)-Dehydroabietic acid, tech grade
    • BRN 2059290
    • NFWKVWVWBFBAOV-MISYRCLQSA-N
    • 5-Podocarpa-8,11,13-trien-15-oic acid, 13-isopropyl-
    • UNII-0S5XP6S3AU
    • BDBM50143600
    • Q27110153
    • (1R-(1alpha,4Abeta,10aalpha))-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid
    • DTXSID8022163
    • 1ST40116
    • 1-PHENANTHRENECARBOXYLIC ACID, 1,2,3,4,4A,9,10,10A- OCTAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1R,4AS,10AR)-
    • (1R-(1ALPHA,4ABETA,10AALPHA))-1,2,3,4,4A,9,10,10A-OCTAHYDRO- 7-ISOPROPYL-1,4A-DIMETHYLPHENANTHREN-1-CARBOXYLIC ACID
    • NSC-2952
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1,4a,10a)]-
    • 13-Isopropylpodocarpa-8,13-trien-15-oic acid
    • SCHEMBL222078
    • EN300-6730478
    • rel-(1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
    • CHEMBL12850
    • AMY22483
    • CS-W012130
    • LMPR0104050005
    • W-107855
    • AKOS015917291
    • Abieta-8,13-trien-18-oic acid
    • InChI=1/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s
    • 4-09-00-02389 (Beilstein Handbook Reference)
    • Podocarpa-8,13-trien-15-oic acid, 13-isopropyl-
    • CHEBI:29571
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
    • 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylate
    • 13-Isopropylpodocarpa-8,11,13-trien-15-Oate
    • (-)-Dehydroabietate
    • DTXCID402163
    • 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
    • 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid-, (1R-(1alpha,4abeta,10aalpha))-
    • [1R-(1alpha,4abeta,10aalpha)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid
    • (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
    • FD20963
    • Dehydroabietic acid
    • MDL: MFCD09839012
    • Inchi: 1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1
    • InChI Key: NFWKVWVWBFBAOV-MISYRCLQSA-N
    • SMILES: OC([C@]1(C)CCC[C@]2(C)C3C=CC(C(C)C)=CC=3CC[C@H]21)=O
    • BRN: 2059290

Computed Properties

  • Exact Mass: 300.20900
  • Monoisotopic Mass: 300.208930132 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 5.6
  • Molecular Weight: 300.4
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.058
  • Melting Point: 174-176 ºC
  • Boiling Point: 394.13°C (rough estimate)
  • Flash Point: 202.5±20.3 °C
  • Refractive Index: 1.5404 (estimate)
  • Solubility: 2.20e-05 M
  • PSA: 37.30000
  • LogP: 4.90490
  • Solubility: Soluble in ethanol, benzene, chloroform, ether, acetone, carbon dioxide and dilute sodium hydroxide solution, insoluble in water.

Dehydroabietic acid Security Information

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(CAS:1740-19-8)Dehydroabietic acid
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Purity:99%
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(CAS:1740-19-8)Dehydroabietlc acid
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(CAS:1740-19-8)Dehydroabietic acid
A881721
Purity:99%/99%
Quantity:10mg/100g
Price ($):184.0/435.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1740-19-8)Dehydroabietlc acid
LE10276;LE3813;LE26512588
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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